molecular formula C6H10F3NO B13534218 2,2,2-Trifluoro-1-(tetrahydrofuran-2-yl)ethan-1-amine

2,2,2-Trifluoro-1-(tetrahydrofuran-2-yl)ethan-1-amine

Cat. No.: B13534218
M. Wt: 169.14 g/mol
InChI Key: YHDUNAWVOZKFKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(tetrahydrofuran-2-yl)ethan-1-amine is an organic compound with the molecular formula C6H10F3NO. This compound is characterized by the presence of a trifluoromethyl group and a tetrahydrofuran ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(tetrahydrofuran-2-yl)ethan-1-amine typically involves the reaction of tetrahydrofuran derivatives with trifluoroacetaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product. The industrial process is designed to be efficient and cost-effective, meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(tetrahydrofuran-2-yl)ethan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group and the amine group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.

Scientific Research Applications

2,2,2-Trifluoro-1-(tetrahydrofuran-2-yl)ethan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of various organic molecules. Its unique structure makes it valuable in the development of new chemical entities.

    Biology: In biological research, the compound is used to study the effects of trifluoromethyl groups on biological systems. It can be used as a probe to investigate enzyme interactions and metabolic pathways.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(tetrahydrofuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amine group can form hydrogen bonds with various biological molecules, influencing their activity and function. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(oxolan-2-yl)ethan-1-amine hydrochloride
  • 1-Trifluoroacetyl piperidine
  • 2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol

Uniqueness

2,2,2-Trifluoro-1-(tetrahydrofuran-2-yl)ethan-1-amine is unique due to its combination of a trifluoromethyl group and a tetrahydrofuran ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, while the tetrahydrofuran ring provides structural flexibility and reactivity.

Properties

Molecular Formula

C6H10F3NO

Molecular Weight

169.14 g/mol

IUPAC Name

2,2,2-trifluoro-1-(oxolan-2-yl)ethanamine

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)5(10)4-2-1-3-11-4/h4-5H,1-3,10H2

InChI Key

YHDUNAWVOZKFKD-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(C(F)(F)F)N

Origin of Product

United States

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